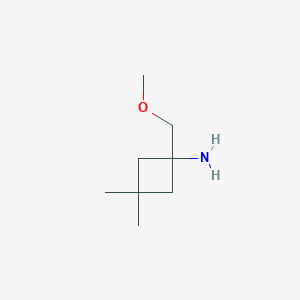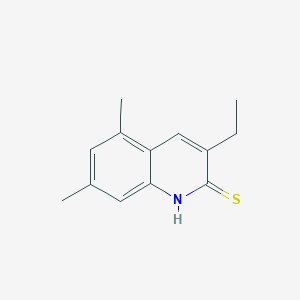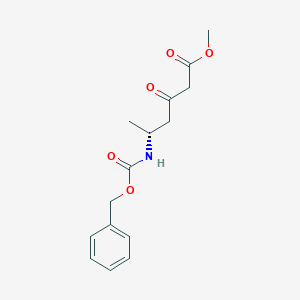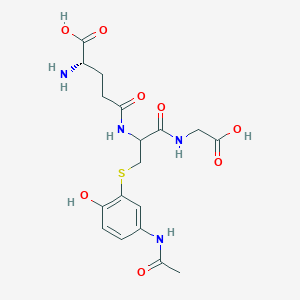
N5-(3-((5-Acetamido-2-hydroxyphenyl)thio)-1-((carboxymethyl)amino)-1-oxopropan-2-yl)-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N5-(3-((5-Acetamido-2-hydroxyphenyl)thio)-1-((carboxymethyl)amino)-1-oxopropan-2-yl)-L-glutamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetamido group, a hydroxyphenyl group, and a thioether linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N5-(3-((5-Acetamido-2-hydroxyphenyl)thio)-1-((carboxymethyl)amino)-1-oxopropan-2-yl)-L-glutamine typically involves multiple steps, starting with the preparation of the 5-acetamido-2-hydroxyphenyl precursor. This precursor is then reacted with a thiol compound to form the thioether linkage. The final step involves the coupling of this intermediate with L-glutamine under specific reaction conditions, such as controlled temperature and pH, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as crystallization, filtration, and chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N5-(3-((5-Acetamido-2-hydroxyphenyl)thio)-1-((carboxymethyl)amino)-1-oxopropan-2-yl)-L-glutamine can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The acetamido group can be reduced to form amine derivatives.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted thioether compounds. These products can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structures.
Applications De Recherche Scientifique
N5-(3-((5-Acetamido-2-hydroxyphenyl)thio)-1-((carboxymethyl)amino)-1-oxopropan-2-yl)-L-glutamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thioether linkages.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of N5-(3-((5-Acetamido-2-hydroxyphenyl)thio)-1-((carboxymethyl)amino)-1-oxopropan-2-yl)-L-glutamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteine: Shares a similar thioether linkage and acetamido group.
Acetamide, N-(2-hydroxyphenyl): Contains a hydroxyphenyl group and an acetamido group but lacks the thioether linkage.
Uniqueness
N5-(3-((5-Acetamido-2-hydroxyphenyl)thio)-1-((carboxymethyl)amino)-1-oxopropan-2-yl)-L-glutamine is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C18H24N4O8S |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
(2S)-5-[[3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C18H24N4O8S/c1-9(23)21-10-2-4-13(24)14(6-10)31-8-12(17(28)20-7-16(26)27)22-15(25)5-3-11(19)18(29)30/h2,4,6,11-12,24H,3,5,7-8,19H2,1H3,(H,20,28)(H,21,23)(H,22,25)(H,26,27)(H,29,30)/t11-,12?/m0/s1 |
Clé InChI |
VFNAXGMNFCUWCI-PXYINDEMSA-N |
SMILES isomérique |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


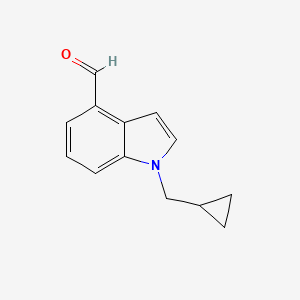
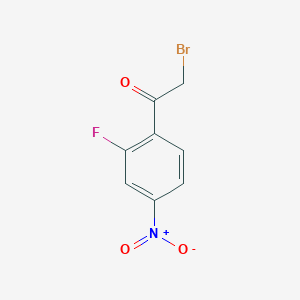
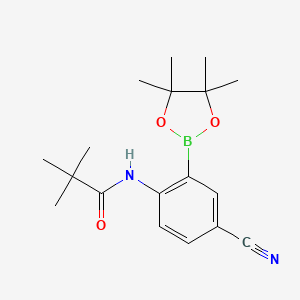
![5-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12991740.png)
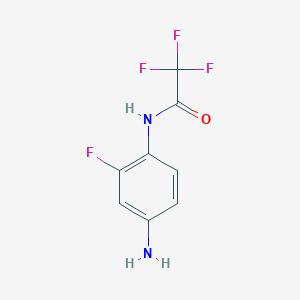
![tert-Butyl 4-fluoro-6-hydroxy-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12991743.png)
![N-Benzyl-5,7-dichloro-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12991744.png)


